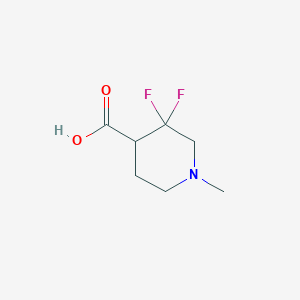
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 4-methoxy-3-(N-(p-tolyl)sulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl4-methoxy-3-(N-(p-tolyl)sulfamoyl)benzoate is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a methoxy group, and a sulfonamide group. These functional groups suggest that the compound may have interesting chemical and biological properties, potentially useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-1,3,4-oxadiazol-2-yl)methyl4-methoxy-3-(N-(p-tolyl)sulfamoyl)benzoate likely involves multiple steps, including the formation of the oxadiazole ring, the introduction of the methoxy group, and the sulfonamide group attachment. Typical reaction conditions may include:
Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the Methoxy Group: This can be done via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Sulfonamide Group Attachment: This step may involve the reaction of an amine with a sulfonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methoxy groups.
Reduction: Reduction reactions could target the oxadiazole ring or the sulfonamide group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a potential candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The sulfonamide group suggests potential biological activity, as sulfonamides are known for their antibacterial properties.
Medicine
The compound could be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound might be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a pharmaceutical agent, the compound might interact with specific enzymes or receptors, inhibiting or activating their function. The oxadiazole ring and sulfonamide group could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl4-methoxybenzoate: Lacks the sulfonamide group.
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl4-methoxy-3-sulfamoylbenzoate: Similar structure but different substitution pattern.
Uniqueness
The presence of both the oxadiazole ring and the sulfonamide group in (5-Phenyl-1,3,4-oxadiazol-2-yl)methyl4-methoxy-3-(N-(p-tolyl)sulfamoyl)benzoate makes it unique, potentially offering a combination of properties not found in other compounds.
Properties
Molecular Formula |
C24H21N3O6S |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoate |
InChI |
InChI=1S/C24H21N3O6S/c1-16-8-11-19(12-9-16)27-34(29,30)21-14-18(10-13-20(21)31-2)24(28)32-15-22-25-26-23(33-22)17-6-4-3-5-7-17/h3-14,27H,15H2,1-2H3 |
InChI Key |
PLXJKALGCGCHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)OCC3=NN=C(O3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13068442.png)
![3,3-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13068453.png)





![5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13068490.png)


![4-Chloro-7-methyl-2-((phenylthio)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13068517.png)
![4-Chloro-5,6-dimethyl-2-(propan-2-YL)thieno[2,3-D]pyrimidine](/img/structure/B13068529.png)
![9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azadispiro[2.2.56.23]tridecane-2-carboxylic acid](/img/structure/B13068534.png)

